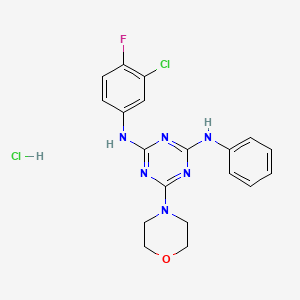
N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN6O and its molecular weight is 437.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A study by Gorle et al. (2016) on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, similar in structure to the compound , reported significant larvicidal activity against mosquito larvae. The presence of electron-withdrawing groups, such as fluorine, enhanced the compounds' activity compared to the standard drug malathion (Gorle et al., 2016).
Chemical Synthesis Techniques
- Research on the development of water-soluble neurokinin-1 receptor antagonists for clinical use highlights the importance of solubility in drug efficacy. A study reported the synthesis of a high-affinity, orally active antagonist with significant water solubility, showcasing the compound's potential in treating emesis and depression (Harrison et al., 2001).
Sensor Development and Material Science
- A novel fluorescein derivative based on a similar triazine structure demonstrated enhanced fluorescence and longer lifetime, indicating potential as an efficient sensor for solvents, protons, and metal ions. This suggests the compound's utility in developing new fluorescent materials for chemical sensing (Ge et al., 2015).
Polymer and Material Synthesis
- Dinari and Haghighi (2017) synthesized new heat-resistant polyamides containing a triazine ring, which showed excellent thermal stability and flame retardancy. This research indicates the potential of incorporating triazine structures into polymers for high-performance applications (Dinari & Haghighi, 2017).
Chemical Modification and Interaction Studies
- A study on the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones revealed the potential for creating derivatives with diverse biological activities, highlighting the versatility of triazine-based compounds in chemical synthesis (Collins et al., 2000).
Environmental Applications
- Research on using a low-cost biosorbent for pesticide removal from wastewater demonstrated the effectiveness of lignocellulosic substrates in adsorbing compounds structurally related to triazines. This study suggests the environmental significance of triazine derivatives in pollution control (Boudesocque et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
Compounds with similar structures are known to inhibit egfr . EGFR inhibition prevents autophosphorylation and activation of receptor-associated kinases, resulting in inhibition of cell growth, induction of apoptosis, and decreased cellular proliferation.
Biochemical Pathways
Egfr is known to be involved in the ras/raf/mek/erk and pi3k/akt pathways . These pathways regulate cell proliferation and survival, and their inhibition can lead to decreased tumor growth and proliferation.
Result of Action
Inhibition of egfr typically results in decreased cell proliferation and increased apoptosis , which could potentially lead to a reduction in tumor size in the context of cancer treatment.
Propiedades
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-15-12-14(6-7-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSHSOYXXDLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
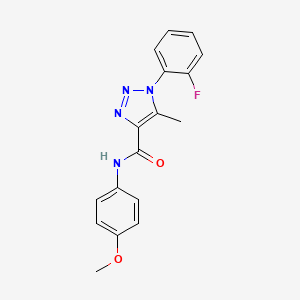
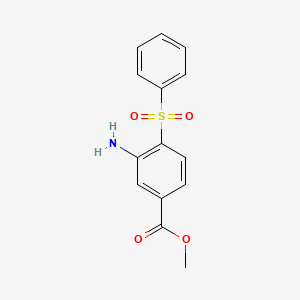

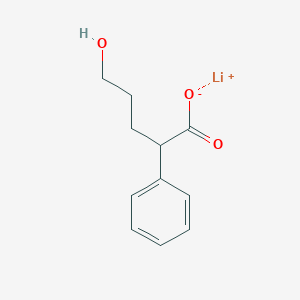


![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)
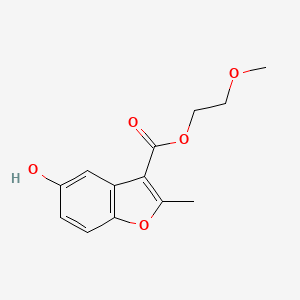
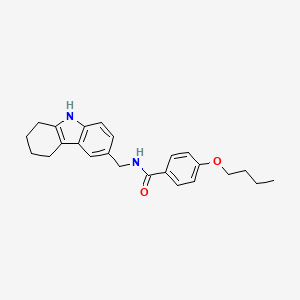
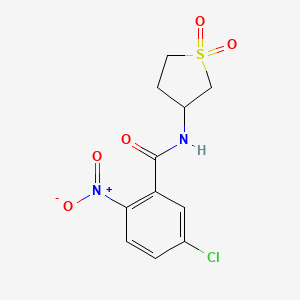
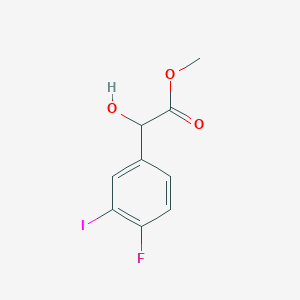
![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)
![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)

